
Thalictricavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalictricavine is an alkaloid. It has a role as a metabolite.
Applications De Recherche Scientifique
1. Potential Therapeutic Uses for Various Diseases
- Thalictricavine has been identified in research exploring new potential therapeutic uses for various diseases. For instance, a study employing a discovery support tool to analyze scientific literature suggested that thalidomide, a compound related to thalictricavine, might be useful for treating acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis. This indicates thalictricavine's potential role in diverse medical applications, although further experimental and clinical evaluations are required to validate these hypotheses and assess the trade-offs between therapeutic benefits and toxicities (Weeber et al., 2003).
2. Inhibition of Acetylcholinesterase for Alzheimer’s Disease
- Thalictricavine has shown inhibitory activity on human acetylcholinesterase, an enzyme related to Alzheimer's disease. A study found thalictricavine to be a selective inhibitor of acetylcholinesterase with potential as a lead compound for treating Alzheimer’s disease. The study evaluated its binding mode and predicted its permeability across the blood-brain barrier, which is crucial for central nervous system activity (Chlebek et al., 2019).
3. Biosynthesis and Pharmacological Potential
- Research into the biosynthesis of thalictricavine and related alkaloids has been conducted, particularly in the plant Corydalis cava. Such studies help in understanding the natural production pathways and potential pharmaceutical applications of thalictricavine (Rueffer et al., 1994).
4. Synthesis and Chemical Studies
- Studies have focused on the synthesis and chemical properties of thalictricavine. For example, research on intramolecular Redox-Mannich reactions has provided insights into synthesizing the tetrahydroprotoberberine core, which is crucial for creating compounds like thalictricavine (Ma & Seidel, 2015).
5. Role in Neurodegenerative Diseases
- Thalictricavine has been identified as a potent cholinesterase inhibitor, which is significant in the context of neurodegenerative disorders like Alzheimer’s disease. This reinforces its potential as a therapeutic agent in treating such conditions (Mahomoodally et al., 2020).
6. Ethnopharmacological Relevance
- Thalictricavine has been mentioned in ethnopharmacological studies, indicating its historical and cultural significance in traditional medicine. This context provides a broader perspective on its potential applications and cultural importance (Sharma et al., 2020).
Propriétés
Formule moléculaire |
C21H23NO4 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(1R,21S)-16,17-dimethoxy-21-methyl-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H23NO4/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 |
Clé InChI |
LPKAAKHLNGEZJC-FKIZINRSSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
SMILES |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
SMILES canonique |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



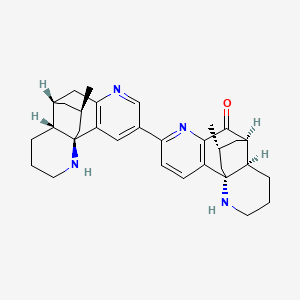
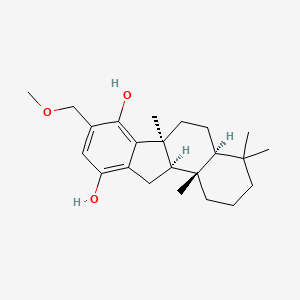
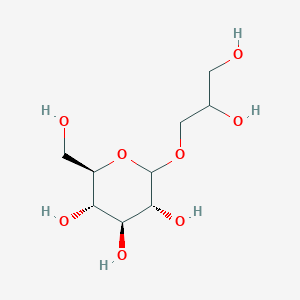
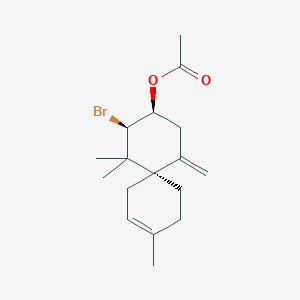
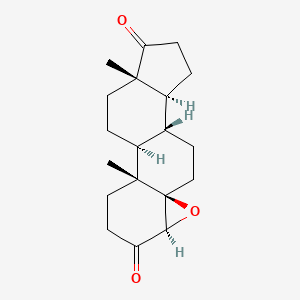
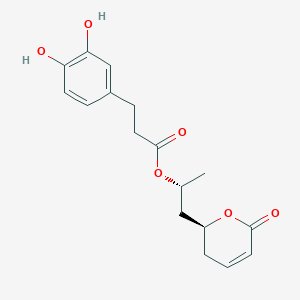
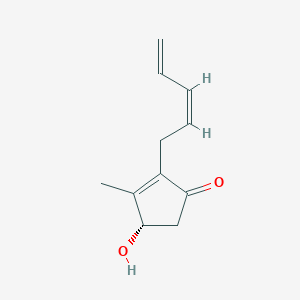
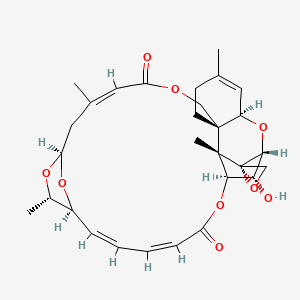
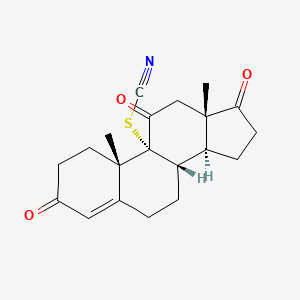

![Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-](/img/structure/B1254078.png)
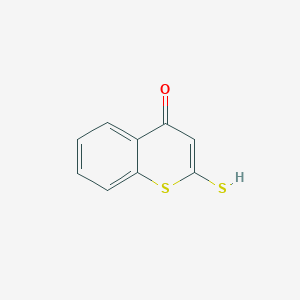
![4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1254081.png)
